

"Dimethyl biphenyl-3,3'-dicarboxylate" CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl biphenyl-3,3'-dicarboxylate*

Cat. No.: *B167576*

[Get Quote](#)

Dimethyl Biphenyl-3,3'-dicarboxylate: A Technical Guide

CAS Number: 1751-97-9

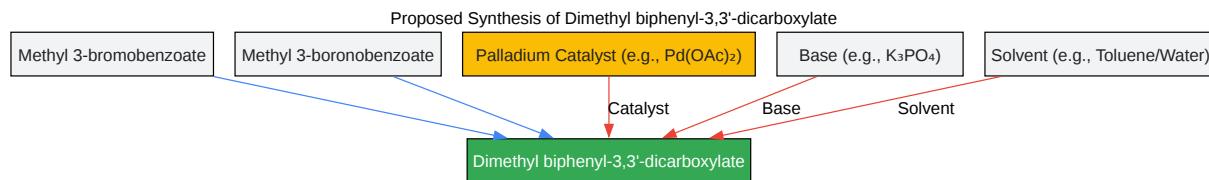
This technical guide provides a comprehensive overview of **Dimethyl biphenyl-3,3'-dicarboxylate**, a biphenyl dicarboxylate derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties

Dimethyl biphenyl-3,3'-dicarboxylate is a solid compound with a molecular weight of 270.28 g/mol and a purity of approximately 98%. While specific details regarding its melting point, boiling point, and solubility are not readily available in public literature, this guide compiles the known information and provides context based on related compounds.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	1751-97-9	
Molecular Formula	C ₁₆ H ₁₄ O ₄	[1]
Molecular Weight	270.28 g/mol	
Physical Form	Solid	
Purity	98%	


Note: Quantitative data for melting point, boiling point, and solubility for the 3,3'-isomer are not explicitly available. Data for the related 4,4'-isomer (CAS 792-74-5) shows a melting point of 213-215 °C and insolubility in water.[2][3]

Synthesis and Experimental Protocols

The synthesis of **Dimethyl biphenyl-3,3'-dicarboxylate** can be approached through several synthetic strategies common for the formation of biaryl compounds. One plausible and widely used method is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A potential synthetic route to **Dimethyl biphenyl-3,3'-dicarboxylate** involves the palladium-catalyzed cross-coupling of methyl 3-bromobenzoate with a suitable boronic acid or ester derivative.

[Click to download full resolution via product page](#)

Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of **Dimethyl biphenyl-3,3'-dicarboxylate**.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the synthesis of **Dimethyl biphenyl-3,3'-dicarboxylate**. Optimization of specific reagents, catalysts, and reaction conditions may be necessary.

Materials:

- Methyl 3-bromobenzoate (1.0 equivalent)
- Methyl 3-boronobenzoate (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
- Potassium phosphate (K_3PO_4) (2.0 equivalents)
- Anhydrous Toluene
- Degassed Water
- Standard inert atmosphere glassware (e.g., Schlenk flask)
- Magnetic stirrer and heating mantle

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-bromobenzoate, methyl 3-boronobenzoate, palladium(II) acetate, SPhos, and potassium phosphate.
- Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

- Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the solution and concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired **Dimethyl biphenyl-3,3'-dicarboxylate**.

Characterization

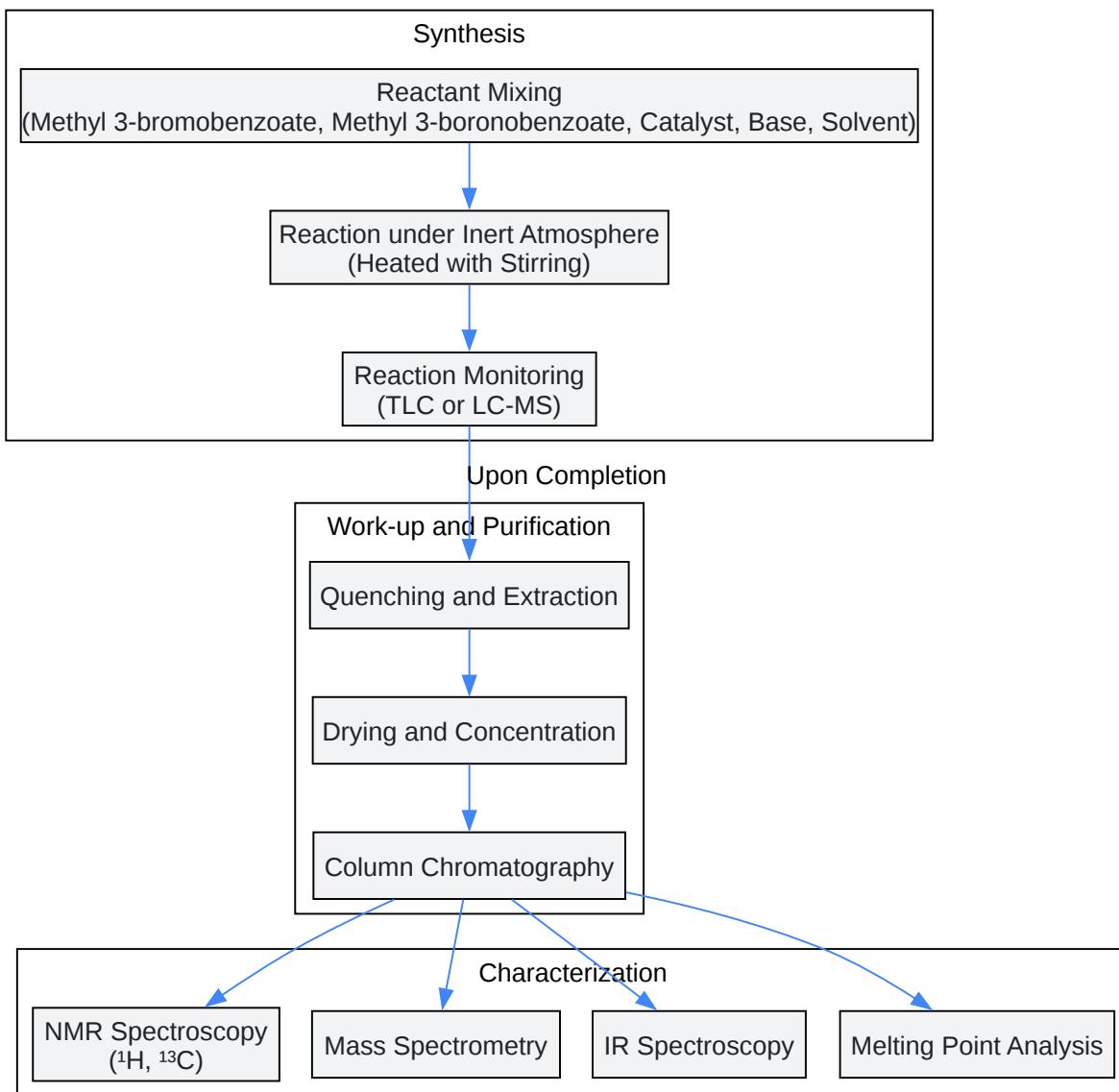
Characterization of the synthesized **Dimethyl biphenyl-3,3'-dicarboxylate** would typically involve the following analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure and purity.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the ester carbonyl stretch.
- Melting Point Analysis: To determine the melting point range as an indicator of purity.

Safety Information

Based on available supplier information, **Dimethyl biphenyl-3,3'-dicarboxylate** should be handled with care. The following hazard statements are associated with the compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.


Signaling Pathways

Currently, there is no publicly available information to suggest the involvement of **Dimethyl biphenyl-3,3'-dicarboxylate** in any specific biological signaling pathways. In contrast, the related isomer, Dimethyl biphenyl-4,4'-dicarboxylate, has been reported to stimulate JAK/STAT signaling and induce the expression of interferon- α stimulated genes in HepG2 cell lines.^[3] Further research is required to determine if the 3,3'-isomer possesses any biological activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of **Dimethyl biphenyl-3,3'-dicarboxylate**.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, purification, and characterization of **Dimethyl biphenyl-3,3'-dicarboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl biphenyl-3,3'-dicarboxylate | C16H14O4 | CID 266844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biphenyl dimethyl dicarboxylate CAS#: 792-74-5 [m.chemicalbook.com]
- 3. Biphenyl dimethyl dicarboxylate | 792-74-5 [chemicalbook.com]
- To cite this document: BenchChem. ["Dimethyl biphenyl-3,3'-dicarboxylate" CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167576#dimethyl-biphenyl-3-3-dicarboxylate-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com